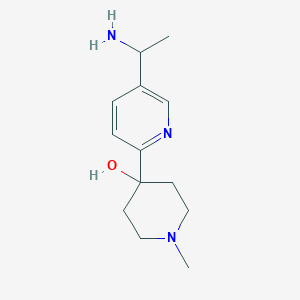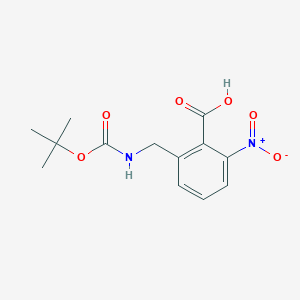
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid is a compound with the molecular formula C13H17N2O6. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a nitro group is present at the 6-position of the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Nitration: The nitration of the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The protected amino group is then coupled with the benzoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid undergoes various chemical reactions, including:
Substitution: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Deprotection Agents: Trifluoroacetic acid, hydrochloric acid.
Coupling Reagents: Di-tert-butyl dicarbonate, DMAP, acetonitrile.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Deprotected Amines: Formed by the removal of the Boc group.
Scientific Research Applications
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid involves the protection of the amino group by the Boc group, which prevents unwanted reactions during synthesis. The nitro group can be reduced to an amino group, allowing for further functionalization. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid .
- 2-(((tert-Butoxycarbonyl)amino)methyl)phenylacetic acid .
- 2-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid .
Uniqueness
2-(((tert-Butoxycarbonyl)amino)methyl)-6-nitrobenzoicacid is unique due to the presence of both the Boc-protected amino group and the nitro group on the benzene ring. This combination allows for versatile chemical modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C13H16N2O6 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-nitrobenzoic acid |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-7-8-5-4-6-9(15(19)20)10(8)11(16)17/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
LBBAAVCATITTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(Benzyloxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B8457724.png)
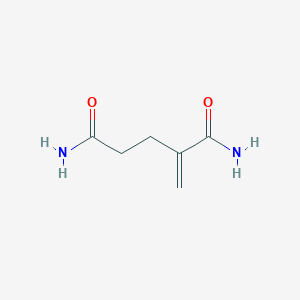
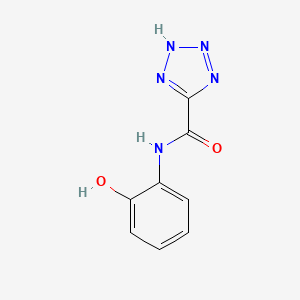

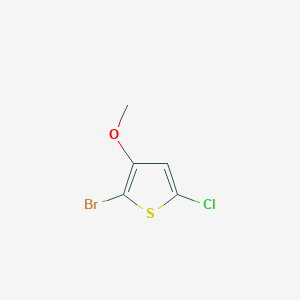
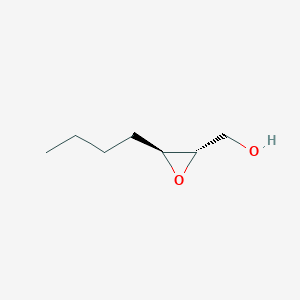
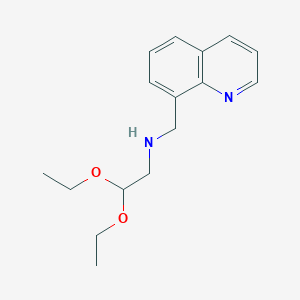
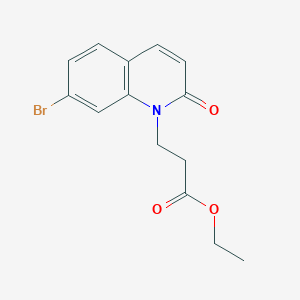

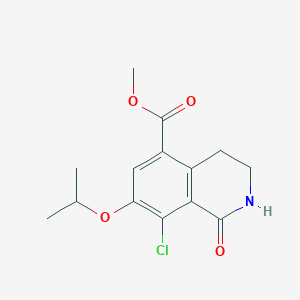
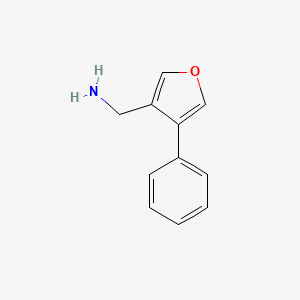
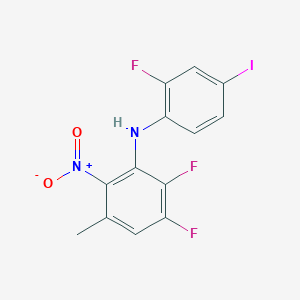
![5,7-Dihydro-2-methyl-6h-pyrimido[5,4-d]benzazepin-6-one](/img/structure/B8457797.png)
